molecular formula C33H58N10O9 B14077715 Prolylvalylthreonyllysylprolylglutaminylalaninamide

Prolylvalylthreonyllysylprolylglutaminylalaninamide

Cat. No.: B14077715
M. Wt: 738.9 g/mol
InChI Key: WNDMGDURKQLJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lagatide is a heptapeptide, a short C-terminal analog of sorbin. It has been studied for its proabsorptive and antisecretory effects in different parts of the intestine. Lagatide was under clinical evaluation for the treatment of chronic diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lagatide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. Each addition involves deprotection of the amino group, coupling of the next amino acid, and washing steps to remove excess reagents. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Lagatide would follow similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers, large-scale HPLC systems for purification, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Lagatide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Lagatide has been explored for various scientific research applications:

Mechanism of Action

Lagatide exerts its effects by interacting with specific receptors in the intestine, leading to increased absorption and decreased secretion of fluids. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and transporters in the intestinal epithelium .

Comparison with Similar Compounds

Similar Compounds

    Sorbin: The parent compound from which Lagatide is derived.

    Vasopressin: Another peptide with proabsorptive effects.

    Octreotide: A synthetic analog of somatostatin with antisecretory properties.

Uniqueness

Lagatide is unique due to its specific sequence and structure, which confer its distinct proabsorptive and antisecretory effects. Unlike other peptides, Lagatide’s short heptapeptide structure allows for easier synthesis and modification, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-(1-amino-1-oxopropan-2-yl)pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDMGDURKQLJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N10O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870050
Record name Prolylvalylthreonyllysylprolylglutaminylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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